Triethylammonium p-toluenesulphonate
Description
Triethylammonium p-toluenesulphonate (CAS: 15404-00-9) is an organic ammonium salt formed by the acid-base reaction of triethylamine (N,N-diethylethanamine) and p-toluenesulphonic acid. Its molecular formula is C₁₃H₂₃NO₃S, with a molecular weight of 273.39 g/mol . Structurally, it consists of a triethylammonium cation paired with a p-toluenesulphonate anion. This compound is commonly utilized in organic synthesis as a counterion or catalyst, particularly in reactions requiring phase-transfer or ionic intermediates. Its hygroscopic nature and solubility in polar solvents like tetrahydrofuran (THF) make it suitable for use in controlled reaction environments .
Properties
CAS No. |
15404-00-9 |
|---|---|
Molecular Formula |
C13H23NO3S |
Molecular Weight |
273.39 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;triethylazanium |
InChI |
InChI=1S/C7H8O3S.C6H15N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,8,9,10);4-6H2,1-3H3 |
InChI Key |
MMVUZMIOJNPDME-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC[NH+](CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Other CAS No. |
15404-00-9 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
Acid-Base Neutralization
The most widely documented method involves the stoichiometric reaction of p-toluenesulfonic acid (PTSA) with triethylamine (TEA). This exothermic process proceeds via proton transfer, forming triethylammonium p-toluenesulphonate ([TEA][PTS]).
Procedure :
-
Stoichiometric Mixing : PTSA (1 mol) is dissolved in anhydrous ethanol under nitrogen. TEA (1 mol) is added dropwise at 0–5°C to mitigate side reactions.
-
Reaction Completion : The mixture is stirred for 2–4 hours at 25°C until pH stabilizes (~6.5–7.0).
-
Crystallization : Ethanol is evaporated under reduced pressure, and the residue is recrystallized from acetone/water (3:1 v/v).
Key Parameters :
Solvent-Free Synthesis
Recent advancements emphasize green chemistry by eliminating solvents. A patent-pending approach utilizes molten PTSA and TEA vapors in a fluidized bed reactor:
-
Vapor-Phase Reaction : TEA gas is introduced into PTSA melt (80–100°C) under vacuum.
-
In Situ Crystallization : The product forms as a fine powder, collected via cyclonic separation.
Advantages :
Continuous Flow Microreactor Systems
Patent WO2023010649A1 describes a microreactor-based process adaptable for [TEA][PTS] synthesis:
Apparatus :
-
Two microreactors (channel diameter: 100–1000 µm) connected in series.
-
Static mixers for precise reagent delivery.
Process :
-
First Microreactor : TEA and PTSA premix at 25°C (residence time: 20 min).
-
Second Microreactor : Reaction completes at 40°C (residence time: 23 min).
-
Product Isolation : Cooled to 0–5°C, crystallized, and filtered through a tubular system.
Benefits :
Characterization and Quality Control
Spectroscopic Analysis
FTIR Data :
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3405 | O-H stretching (H-bonded) |
| 2230 | N⁺-H···O⁻S interaction |
| 1180, 1120 | S=O asymmetric/symmetric stretching |
¹H NMR (D₂O) :
Thermal Properties
DSC Analysis :
The low Tₘ compared to analogous PILs (e.g., pyridinium p-toluenesulphonate: 117.82°C) reflects weaker ionic lattice forces due to TEA’s branched structure.
Chemical Reactions Analysis
Elimination Reactions
[TEA][PTS] participates in elimination reactions, particularly in the presence of tertiary amines. A notable example is its role in Lossen-type rearrangements:
-
Deprotonation : Triethylamine abstracts a proton from N-oxyimide p-toluenesulfonates.
-
Tosylate Elimination : The p-toluenesulfonate group is eliminated, forming a maleimide derivative.
-
Byproduct Formation : [TEA][PTS] is generated as a byproduct.
Key Data :
| Reaction Component | Role in Reaction | Outcome |
|---|---|---|
| Triethylamine | Base catalyst | Facilitates proton abstraction |
| N-Oxyimide p-toluenesulfonate | Substrate | Forms maleimide derivative |
| [TEA][PTS] | Byproduct | Isolated via crystallization |
Thermal Decomposition
[TEA][PTS] exhibits moderate thermal stability, decomposing at 213°C (5% weight loss). Its thermal behavior is critical for high-temperature applications [ ]:
Thermogravimetric Analysis (TGA) :
-
Decomposition Onset : 213°C
-
Residual Mass : <5% at 300°C
-
Water Content : <1 wt.% after drying
Comparison with Other PILs [ ]:
| PIL | Decomposition Temp. (°C) |
|---|---|
| [TEA][PTS] | 213 |
| N-Methylpiperidinium [PTS] | 286 |
| Pyridinium [PTS] | 213 |
Role in Polymerization Reactions
In liquid-state polymerization of diacetylenes, [TEA][PTS] acts as a proton source, enabling the elimination of p-toluenesulfonate groups. This results in:
-
Quantitative formation of p-toluenesulfonic acid.
-
Polymeric products with stable radical centers (confirmed via EPR spectroscopy) [ ].
Kinetic Insights :
Scientific Research Applications
Phase-Transfer Catalysis
TEATs is widely used as a phase-transfer catalyst in various organic reactions, including:
- Alkylation Reactions : TEATs promotes the alkylation of nucleophiles with alkyl halides, increasing the efficiency of SN2 reactions.
- Synthesis of Sulfonates : It facilitates the synthesis of sulfonate esters from alcohols and sulfonyl chlorides, demonstrating its utility in preparing valuable intermediates for pharmaceuticals and agrochemicals .
| Reaction Type | Description | Reference |
|---|---|---|
| Alkylation | Enhances SN2 reactions between nucleophiles and alkyl halides | |
| Sulfonate Synthesis | Converts alcohols to sulfonate esters |
Electrochemical Applications
TEATs serves as a supporting electrolyte in electrochemical processes, particularly in:
- Electrochemical Polymerization : It is utilized in the polymerization of aniline to produce conductive polymers, such as polyaniline. The presence of TEATs improves the conductivity and stability of the resulting polymers .
| Application | Description | Reference |
|---|---|---|
| Electrochemical Polymerization | Used to synthesize conductive polymers like polyaniline |
Synthesis of Protic Ionic Liquids
Research has shown that TEATs can be combined with various anions to create protic ionic liquids (PILs). These PILs exhibit unique thermal and electrochemical properties, making them suitable for applications in electrochemistry and material science. A study characterized several PILs derived from TEATs, revealing their potential for use in energy storage systems due to their high ionic conductivity .
Enhanced Reaction Rates
In a comparative study on the use of TEATs as a PTC, it was found that reactions conducted with TEATs exhibited significantly higher yields and shorter reaction times compared to those without it. This demonstrates TEATs' effectiveness in improving reaction kinetics in organic synthesis .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triethylammonium p-toluenesulphonate belongs to a broader class of quaternary ammonium p-toluenesulphonates. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Functional Comparisons
Solubility and Reactivity :
Pharmacological Activity :
- In neuromuscular studies, triethylammonium salts (e.g., p-hydroxybenzyltriethylammonium) demonstrated lower receptor affinity (log K ≈ 4.17) compared to diethylamine analogues (log K ≈ 5.90–6.16). This suggests that bulkier ammonium groups hinder receptor binding due to steric effects .
- In contrast, trimethylammonium salts (e.g., β-pyridylmethyltrimethylammonium) act as potent agonists, emphasizing the role of cation size in biological activity .
Catalytic Efficiency :
Thermal and Chemical Stability
- Melting Points :
- pH Stability :
Key Research Findings
- Synthetic Utility: this compound is critical in Mitsunobu reactions for stereospecific transformations, though it is often replaced by tetrabutylammonium salts in large-scale syntheses due to cost and efficiency .
- Industrial Applications :
- Tetramethylammonium p-toluenesulphonate is preferred in dicarboxylic acid production due to its role as a promoter under anhydrous conditions .
Q & A
Q. What experimental protocols are recommended for synthesizing triethylammonium p-toluenesulphonate, and how can purity be validated?
this compound is typically synthesized via acid-base reactions between p-toluenesulfonic acid and triethylamine in anhydrous solvents like ethanol or acetonitrile . Purification often involves recrystallization from ethanol or aqueous solutions, followed by vacuum drying. Purity validation should employ:
- Titrimetric methods (e.g., acid-base titration to confirm stoichiometry).
- Spectroscopic techniques : ¹H/¹³C NMR to verify structural integrity and assess residual solvents.
- Chromatographic methods : HPLC with UV detection (λ = 254 nm) to quantify impurities, referencing retention times against certified standards .
Q. How do solubility properties of this compound influence solvent selection for reaction design?
The compound exhibits moderate solubility in polar solvents:
| Solvent | Solubility (g/100 mL, 20°C) |
|---|---|
| Water | 1.4 |
| Ethanol | 1.2 |
| Acetonitrile | >5.0 |
| For reactions requiring high ionic strength, acetonitrile is preferred. In aqueous systems, solubility can be enhanced by adjusting pH (e.g., using buffered solutions) or adding co-solvents like dimethyl sulfoxide (DMSO). |
Advanced Research Questions
Q. What methodologies are employed to measure activity coefficients of hydrocarbons in triethylammonium-based ionic liquids (ILs), and how does this compound compare to other ILs?
Gas chromatographic headspace analysis is a gold standard for determining activity coefficients at 298 K. For this compound-based ILs:
- Procedure : Equilibrate hydrocarbon-IL mixtures, analyze vapor-phase composition via GC-MS.
- Key findings : this compound exhibits higher selectivity for aromatic hydrocarbons (e.g., benzene) over alkanes (n-hexane) compared to sulfolane, with separation factors >2.5 .
- Thermochemical validation : Differential scanning calorimetry (DSC) can correlate selectivity with IL thermal stability and hydrogen-bonding capacity .
Q. How does this compound function as a phase-transfer catalyst or promoter in organic synthesis?
In reactions like the oxidation of dienic hydrocarbons to dicarboxylic acids, this compound acts as a polarity modulator , enhancing solubility of hydrophobic substrates in polar media. Key mechanistic roles include:
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
Discrepancies often arise from:
- Impurity profiles : Residual solvents or unreacted precursors alter solubility. Validate purity via elemental analysis or mass spectrometry .
- Measurement conditions : Temperature, humidity, and solvent grade (HPLC vs. technical) significantly affect results. Cross-validate using standardized protocols (e.g., USP <921> for solubility) .
- Advanced characterization : Use dynamic vapor sorption (DVS) to assess hygroscopicity and Karl Fischer titration for water content .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition of this compound during high-temperature reactions?
Q. How can researchers optimize chromatographic separation of this compound from reaction byproducts?
- HPLC parameters :
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase: Gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 20 min.
- Detection: Refractive index (RI) or evaporative light scattering (ELS) for non-UV-active impurities .
- Troubleshooting : Peak tailing can be reduced by adding ion-pairing agents (e.g., tetrabutylammonium bromide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
